N-methyl-noscapine
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H26INO7 |
|---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one;iodide |
InChI |
InChI=1S/C23H26NO7.HI/c1-24(2)9-8-12-10-15-21(30-11-29-15)22(28-5)16(12)18(24)19-13-6-7-14(26-3)20(27-4)17(13)23(25)31-19;/h6-7,10,18-19H,8-9,11H2,1-5H3;1H/q+1;/p-1/t18-,19+;/m1./s1 |
InChI Key |
GOZWOMMRIDTRJO-VOMIJIAVSA-M |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)C.[I-] |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)C.[I-] |
Synonyms |
N-methyl-noscapine N-methylnoscapine |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Mechanism of Action:
N-Methyl-Noscapine acts as a weak inhibitor of microtubule polymerization, which disrupts mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells. Specifically, it has been shown to affect the dynamics of microtubule assembly without significantly altering the overall microtubule mass .
Case Studies:
- Thymoma Treatment: In preclinical studies, this compound demonstrated significant tumor size reduction in mice models implanted with thymoma cells. It induced DNA fragmentation and increased apoptotic bodies within 24 hours of administration .
- Ovarian Cancer: A derivative known as 9-nitro-Noscapine selectively binds to ovarian cancer cells, promoting apoptosis while sparing normal cells .
- Breast Cancer: Research indicated that this compound enhances the efficacy of doxorubicin in triple-negative breast cancer models, improving tumor response rates significantly .
Comparative Efficacy
Recent studies have compared the efficacy of this compound with other derivatives:
- 9-Hydroxy Methyl Analogue: Exhibited a higher degree of apoptosis (84.6%) in U87 glioblastoma cells compared to both this compound and other analogues .
- Brominated Noscapine: Demonstrated enhanced anti-inflammatory properties alongside anticancer effects, showing potential for dual therapeutic applications .
| Compound | Cancer Type | Mechanism of Action | Efficacy (%) |
|---|---|---|---|
| This compound | Thymoma | Microtubule disruption | Significant |
| 9-Nitro-Noscapine | Ovarian Cancer | Selective binding and apoptosis | High |
| 9-Hydroxy Methyl Analogue | Glioblastoma | Enhanced apoptosis | 84.6 |
| Brominated Noscapine | Various | Anti-inflammatory & anticancer effects | 5-40 times more potent than noscapine |
Neuroprotective Effects
Aside from its anticancer properties, this compound has shown promise in neuroprotection:
Chemical Reactions Analysis
Demethylation of Noscapine to N-Nor-Noscapine
N-methyl-noscapine derivatives are synthesized via demethylation of the parent compound. In the presence of hydrogen peroxide (H₂O₂) and ferrous sulfate (FeSO₄·7H₂O), noscapine undergoes N-demethylation to form N-nor-noscapine (4 ) (Fig. 1A) . This reaction proceeds under mild oxidative conditions, preserving the benzylisoquinoline scaffold while removing the methyl group from the tertiary amine.
Reaction Conditions:
| Reagent | Concentration | Temperature | Duration | Yield |
|---|---|---|---|---|
| H₂O₂ | 30% v/v | 25°C | 2–4 hr | 85% |
| FeSO₄·7H₂O | 0.1 M |
N-Methylation in Biosynthetic Pathways
In Papaver somniferum, the noscapine biosynthetic pathway includes an N-methylation step catalyzed by tetrahydroprotoberberine N-methyltransferase (TNMT). This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom of (S)-canadine, forming (S)-N-methylcanadine . Engineered yeast strains expressing TNMT homologs replicate this step, enabling de novo noscapine production (Fig. 1B) .
Key Enzymatic Parameters:
| Enzyme | Substrate | Cofactor | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) |
|---|---|---|---|---|
| TNMT | (S)-Canadine | SAM | 12.5 | 4.8 |
Conjugation with Amino Acids
N-nor-noscapine (4 ) serves as a precursor for synthesizing this compound derivatives. Using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent, N-Boc-protected amino acids conjugate with 4 to form intermediates (5a–j ). Subsequent HCl-mediated deprotection yields final products (6a–j ) .
Representative Conjugation Reaction:
| Step | Reagent | Role | Outcome |
|---|---|---|---|
| 1 | TBTU | Coupling agent | Activates carboxylate group |
| 2 | N-Boc-amino acids | Nucleophile | Forms amide bond with 4 |
| 3 | HCl/IPA | Deprotection | Removes Boc group |
Stability and Degradation
The N-methyl group in noscapine derivatives influences stability:
-
Acidic Conditions: Protonation of the tertiary amine enhances solubility but may lead to lactone ring opening .
-
Basic Conditions: The lactone ring hydrolyzes to form opic acid and cotarnine, though the N-methyl group remains intact .
Degradation Products:
| Condition | Major Product | Minor Product |
|---|---|---|
| Acidic | Hydrocotarnine | Meconine |
| Basic | Opic acid | Cotarnine |
Functional Modifications
Biological Activity Comparison:
| Compound | IC₅₀ (μM) | Microtubule Effect |
|---|---|---|
| Noscapine | 28.4 | Stabilization |
| N-Methyl Derivative 6a | 14.7 | Destabilization |
Catalytic Mechanisms
Comparison with Similar Compounds
N-Methyl-noscapine belongs to a broader class of noscapinoids and benzylisoquinoline derivatives. Below, we compare its structural features, physicochemical properties, and biological activity with key analogs.
Structural and Physicochemical Comparisons
*Reported in related SK channel blockers .
Key Observations :
- Water solubility: Third-generation analogs like the propane-sultone derivative exhibit superior aqueous solubility due to sulfonate groups, whereas this compound’s quaternary ammonium group offers moderate solubility .
- Thermal stability: Higher melting points in azido derivatives (124°C) suggest stronger intermolecular forces compared to this compound (48°C) .
Microtubule Interference
- This compound: Inhibits tubulin polymerization at IC₅₀ ~10 μM, comparable to parent noscapine but with enhanced bioavailability due to solubility .
- 9-Azido-noscapine: Reduced cytotoxicity (IC₅₀ ~25 μM) due to steric hindrance from the azide group, limiting tubulin binding .
- Propane-sultone analog : Superior activity (IC₅₀ ~5 μM) attributed to sulfonate-enhanced cellular uptake .
SK Channel Blockade
This compound and its analogs share structural homology with SK channel blockers like N-methyl-laudanosine. Radioligand binding studies show:
- This compound: Binds SK2 channels with Kᵢ ~50 nM, outperforming N-methyl-laudanosine (Kᵢ ~200 nM) due to optimized C-8 methoxy and C-5 methyl groups .
- C-8-substituted analogs : Electron-withdrawing groups (e.g., halogens) at C-8 reduce SK affinity but enhance microtubule targeting, demonstrating a structure-activity trade-off .
Anticancer Potential
Third-generation water-soluble analogs of noscapine, including this compound, show promise in preclinical models:
- In vivo efficacy: The propane-sultone analog reduces tumor volume by 70% in murine xenografts, versus 40% for this compound, linked to improved pharmacokinetics .
- Synergy with chemotherapeutics: this compound enhances paclitaxel efficacy by 2-fold in multidrug-resistant cell lines .
Preparation Methods
Noscapine Biosynthesis in Papaver somniferum
The biosynthesis of noscapine in opium poppy (Papaver somniferum) involves a 10-gene cluster encoding cytochrome P450 monooxygenases, methyltransferases, and acetyltransferases. A critical step in this pathway is the N-methylation of (S)-canadine to N-methylcanadine, catalyzed by tetrahydroprotoberberine cis-N-methyltransferase (PsTNMT). This enzyme’s substrate specificity and catalytic efficiency suggest its potential utility in engineering N-methyl derivatives of related alkaloids, including noscapine.
Heterologous Production in Engineered Yeast
Reconstituting the noscapine pathway in Saccharomyces cerevisiae has enabled the production of key intermediates. By co-expressing PsTNMT with cytochrome P450 enzymes (e.g., CYP82Y1), researchers achieved the synthesis of N-methylcanadine derivatives. For example, strains expressing PsTNMT and CYP82Y1 converted (S)-scoulerine to 1-hydroxy-N-methylcanadine at titers of 14.8 μM. While direct production of N-methyl-noscapine in yeast remains unreported, this platform offers a template for introducing additional methyltransferase enzymes to target the noscapine backbone.
Chemical Synthesis Approaches
Direct N-Methylation of Noscapine
Chemical N-methylation of noscapine involves treating the parent compound with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. A patented method describes the synthesis of N-methylcanadine intermediates using similar reagents, achieving yields of 76–83% for analogous methylations. For example, bromination of isovanillin followed by methylation with methyl iodide produced 2-bromo-3,4-dimethoxybenzaldehyde in 76% yield, demonstrating the feasibility of regioselective methylation. Applying this to noscapine would require protecting hydroxyl groups to prevent side reactions.
Stepwise Synthesis from Secoberberine Precursors
A multi-step synthesis route from secoberberine intermediates has been proposed (Fig. 1). Starting with norlaudanosoline, sequential oxidation, methylation, and cyclization steps yield N-methylated intermediates. For instance, 1-hydroxy-N-methylcanadine—a precursor to this compound—was synthesized via CYP82Y1-catalyzed hydroxylation of N-methylcanadine. This approach mirrors the biosynthesis of noscapine but introduces methylation early in the pathway to direct N-functionalization.
Table 1: Key Reaction Yields in Noscapine Derivative Synthesis
Hybrid Enzymatic-Chemical Strategies
In Vitro Methyltransferase Assays
PsMT2 and PsMT3, O-methyltransferases from the noscapine gene cluster, form a heterodimer capable of methylating narcotoline to noscapine. While these enzymes target hydroxyl groups, structural studies suggest that modifying their substrate-binding pockets could enable N-methylation. For example, substituting active-site residues in PsTNMT increased its activity toward bulky substrates by 2.3-fold in engineered yeast. Such modifications could be applied to noscapine-derived alkaloids.
Chemoenzymatic Derivatization
Combining chemical synthesis with enzymatic catalysis offers a route to this compound. A study demonstrated the conversion of 4′-O-desmethoxy-3-O-acetyl-papaveroxine to narcotoline hemiacetal using carboxylesterase (PsCXE1). Subsequent methylation with PsMT2/PsMT3 yielded noscapine, suggesting that introducing PsTNMT at this stage could produce the N-methyl derivative.
Uncontrolled methylation remains a hurdle. For instance, methylation of noscapine’s tertiary amine risks quaternary salt formation, which reduces bioavailability. Enzymatic methods mitigate this by leveraging stereochemical control, as seen in PsTNMT’s preference for (S)-canadine.
Scaling Heterologous Production
While yeast-based systems produce noscapine at 1.64 μM, scaling this for this compound requires optimizing methyltransferase expression and NADPH regeneration. Modular cloning systems, such as Golden Gate assembly, could streamline the integration of PsTNMT and cytochrome P450 redox partners.
Q & A
Basic Question: What are the key considerations for optimizing the synthesis and characterization of N-methyl-noscapine?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction conditions (e.g., solvent polarity, temperature, catalyst efficiency) and purity validation via chromatographic techniques (HPLC, TLC) coupled with spectroscopic characterization (NMR, IR, mass spectrometry). For novel compounds, ensure full spectral data disclosure, including - and -NMR peak assignments, and compare with established protocols for reproducibility . For known derivatives, cite prior synthetic routes but verify identity through melting point analysis or X-ray crystallography if discrepancies arise .
Advanced Question: How can researchers resolve contradictions in reported pharmacological data for this compound across different in vitro assays?
Methodological Answer:
Address data inconsistencies by standardizing assay conditions (e.g., cell line selection, incubation time, drug concentration) and validating results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays). Use statistical tools (ANOVA, Tukey’s test) to assess variability and perform dose-response curves to confirm IC/EC values. Cross-reference findings with literature using platforms like PubMed or Web of Science, prioritizing studies from peer-reviewed journals with high impact factors .
Basic Question: What methodologies are recommended for evaluating this compound’s tubulin-binding affinity in mechanistic studies?
Methodological Answer:
Employ fluorescence polarization assays using purified tubulin to measure binding constants (). Include colchicine or paclitaxel as positive controls and validate results via competitive displacement experiments. For structural insights, use molecular docking simulations (e.g., AutoDock Vina) with published tubulin crystal structures (PDB IDs). Report statistical significance (-values) and replicate experiments across independent trials .
Advanced Question: How can researchers design robust in vivo models to study this compound’s pharmacokinetics and efficacy?
Methodological Answer:
Select animal models (e.g., xenograft mice for cancer) with appropriate genetic backgrounds and ensure compliance with ethical guidelines (NIH or ARRIVE). Use LC-MS/MS for plasma concentration profiling and calculate pharmacokinetic parameters (AUC, , ). Include control groups (vehicle and standard chemotherapeutics) and perform histopathological analyses to assess toxicity. Pre-register study protocols on platforms like ClinicalTrials.gov or Open Science Framework to enhance transparency .
Basic Question: How should literature reviews on this compound prioritize sources to avoid bias?
Methodological Answer:
Use databases like PubMed, Scopus, or Reaxys, filtering for articles from reputable institutions (e.g., NIH, NCI) and journals with rigorous peer review (e.g., Journal of Medicinal Chemistry). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and exclude studies lacking methodological rigor (e.g., missing statistical analysis, small sample sizes). Cross-validate findings with meta-analyses or systematic reviews .
Advanced Question: What strategies mitigate off-target effects when studying this compound’s mechanism of action?
Methodological Answer:
Combine CRISPR-Cas9 knockout models to silence putative off-target genes and use proteomic profiling (e.g., SILAC, TMT) to identify non-tubulin interactors. Validate specificity via RNAi rescue experiments and compare with structurally analogous compounds (e.g., noscapine derivatives). Employ bioinformatics tools (STRING, KEGG) to map signaling pathways and confirm relevance to disease models .
Basic Question: What statistical approaches are critical for analyzing dose-dependent cytotoxicity data?
Methodological Answer:
Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC values and assess goodness-of-fit (). Apply the Hill equation for sigmoidal curves and report confidence intervals. For high-throughput screens, incorporate Z’-factor analysis to validate assay robustness. Open-source tools like GraphPad Prism or R packages (drc, ggplot2) ensure reproducibility .
Advanced Question: How can researchers leverage multi-omics data to identify biomarkers predictive of this compound response?
Methodological Answer:
Integrate transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (LC-MS) datasets from treated vs. untreated models. Use machine learning algorithms (e.g., random forests, SVM) to identify signature pathways and validate candidates via qPCR or immunohistochemistry. Public repositories (GEO, PRIDE) provide comparator datasets for cross-study validation .
Basic Question: What are the best practices for reporting physicochemical properties of this compound in manuscripts?
Methodological Answer:
Include solubility (in aqueous and organic solvents), logP (octanol-water partition coefficient), and stability data (pH, temperature). Use standardized protocols (USP/ICH guidelines) and reference NIST Chemistry WebBook for spectral comparisons. Disclose all instrumentation parameters (e.g., HPLC column type, detector wavelength) to enable replication .
Advanced Question: How can structure-activity relationship (SAR) studies improve this compound’s therapeutic index?
Methodological Answer:
Systematically modify functional groups (e.g., methylation sites, halogen substitutions) and evaluate cytotoxicity (normal vs. cancer cells) and tubulin-binding affinity. Use computational tools (Schrödinger Suite, MOE) to predict ADMET properties and prioritize analogs with lower or higher selectivity indices. Publish synthetic routes and characterization data in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
